1,2,3-Trimethoxy-4-nitrobenzene

Description

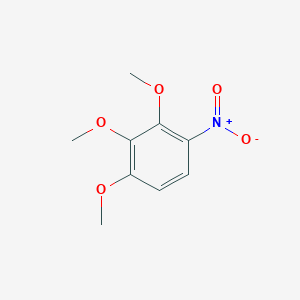

1,2,3-Trimethoxy-4-nitrobenzene is a nitroaromatic compound characterized by three methoxy (-OCH₃) groups at the 1, 2, and 3 positions and a nitro (-NO₂) group at the 4 position of the benzene ring. Methoxy groups are electron-donating, while the nitro group is electron-withdrawing, creating a polarized aromatic system that may influence reactivity and stability.

Properties

Molecular Formula |

C9H11NO5 |

|---|---|

Molecular Weight |

213.19 g/mol |

IUPAC Name |

1,2,3-trimethoxy-4-nitrobenzene |

InChI |

InChI=1S/C9H11NO5/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3/h4-5H,1-3H3 |

InChI Key |

CTMUNKNATYSNFO-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)OC |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Notes

- Data Limitations : Direct references to this compound are absent in the provided evidence; comparisons are inferred from structural analogs.

- Contradictions : Safety data vary widely among nitroaromatics (e.g., TNT’s explosivity vs. benzyloxy derivatives’ irritancy), underscoring the need for compound-specific testing.

- Synthesis Insights : Methods for 1,2,4-Trimethoxybenzene (e.g., Shah and Kulkarni, 1955) may guide synthetic routes for the target compound .

Preparation Methods

Protocol:

-

Reaction Setup : Pyrogallol (100 g), water (200 g), and tetrabutylammonium bromide (2 g) are combined in a reactor.

-

Methylation : DMS (250 mL) and 30% NaOH (180 mL) are added dropwise at 35°C, followed by heating to 95°C for 2 hours.

-

Crystallization : The mixture is cooled to 20°C, yielding crude TMB (90% yield).

-

Purification : Recrystallization with ethanol/water (1:2:4 ratio) produces >99% pure TMB.

Key Parameters :

-

Temperature : Methylation occurs optimally at 35–60°C.

-

Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency.

Nitration of 1,2,3-Trimethoxybenzene

Nitration introduces the nitro group at the 4-position. The challenge lies in avoiding over-nitration (e.g., di- or tri-nitro products) and controlling regioselectivity.

Mixed Acid Nitration (H₂SO₄/HNO₃)

A traditional approach using concentrated nitric and sulfuric acids:

Protocol:

-

Reaction Setup : TMB (10 g) is dissolved in glacial acetic acid (50 mL).

-

Nitration : Fuming HNO₃ (15 mL) is added dropwise at 0–5°C, followed by stirring for 6 hours.

-

Workup : The mixture is poured onto ice, filtered, and washed with cold water.

-

Yield : 40–50% 1,2,3-trimethoxy-4-nitrobenzene, with minor amounts of 5-nitro and 6-nitro isomers.

Limitations :

Nitration with Nitronium Salts (NO₂⁺)

To improve regioselectivity, nitronium tetrafluoroborate (NO₂BF₄) in aprotic solvents is employed:

Protocol:

-

Reaction Setup : TMB (5 g) is dissolved in dichloromethane (30 mL) under argon.

-

Nitration : NO₂BF₄ (1.2 eq) is added at −10°C, followed by stirring for 2 hours.

-

Workup : The solution is neutralized with NaHCO₃, extracted with DCM, and concentrated.

Advantages :

-

Selectivity : Nitronium salts favor electrophilic attack at the least hindered position (4-position).

-

Purity : Reduced side products compared to mixed acid methods.

Catalytic Nitration Using Zeolites

Zeolite catalysts (e.g., H-ZSM-5) enhance para-selectivity by restricting reactant orientation:

Protocol:

-

Reaction Setup : TMB (10 g) and H-ZSM-5 (1 g) are suspended in acetonitrile (50 mL).

-

Nitration : Acetyl nitrate (3 eq) is added at 25°C for 4 hours.

-

Workup : The catalyst is filtered, and the product is recrystallized from methanol.

Mechanistic Insight :

-

Zeolite pores restrict molecular movement, favoring nitration at the 4-position due to reduced steric hindrance.

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Mixed Acid | 40–50 | 60–70 | 85–90 | Moderate |

| Nitronium Salts | 55–60 | 80–85 | 90–95 | Low |

| Zeolite-Catalyzed | 65–70 | 85–90 | >95 | High |

Key Observations :

-

Zeolite-Catalyzed Nitration offers the best balance of yield and selectivity for industrial applications.

-

Mixed Acid methods are cost-effective but require rigorous temperature control to prevent over-nitration.

Purification and Characterization

Recrystallization

Crude product is purified using ethanol/water (1:3 ratio), yielding white crystals with >99% purity.

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 3.85 (s, 9H, OCH₃), 7.15 (d, 1H, H-5), 7.30 (d, 1H, H-6).

-

¹³C NMR (CDCl₃): δ 56.2 (OCH₃), 110.5 (C-4), 135.2 (C-1), 148.7 (C-NO₂).

Emerging Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.